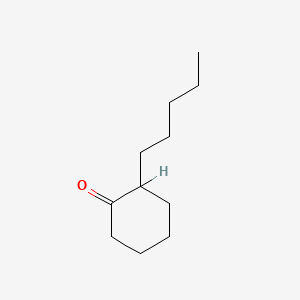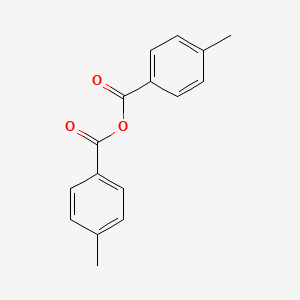
4-Methylbenzoic anhydride
概要
説明
4-Methylbenzoic anhydride is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da . It is also known by other names such as 4-Methylbenzoesäureanhydrid and Anhydride 4-méthylbenzoïque .
Synthesis Analysis
Symmetrical carboxylic anhydrides, like this compound, can be synthesized from carboxylic acids with sulfated zirconia by phase transfer catalysis . This process is efficient and convenient, providing the carboxylic anhydrides in good to excellent yields . Another method involves the use of triphenylphosphine oxide for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 .Chemical Reactions Analysis
Carboxylic anhydrides, including this compound, are known to react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±34.0 °C at 760 mmHg, and a flash point of 196.0±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Synthesis and Characterization
4-Methylbenzoic anhydride plays a crucial role in the synthesis and characterization of various compounds. For instance, it is used in the preparation of Ethyl 4-methylbenzoate, which is further reacted to produce 1,3,4-oxadiazoline derivatives known for their significant biological activities, including antibacterial and antifungal effects (Hu Jun-fu, Li De-jiang, & Fu He-qing, 2006). Another study reported the synthesis of a novel anhydride derivative, 3-acetoxy-2-methylbenzoic anhydride, from 3-acetoxy-2-methylbenzoyl chloride and 3-acetoxy-2-methylbenzoic acid, indicating its significant antibacterial properties (Sukriye Cakmak et al., 2022).
Analytical and Structural Studies
This compound is instrumental in analytical and structural studies. For example, a study on methyl 4-hydroxybenzoate (methyl paraben) utilized the single crystal X-ray structure determination, which involved molecules condensed to a 3D framework via extensive intermolecular hydrogen bonding. The research combined experimental and computational methods for a detailed understanding of the molecule's pharmaceutical activity (Abeer A. Sharfalddin et al., 2020). Similarly, the 2-Amino-5-methylpyridinium 4-methylbenzoate study revealed the planar structure of the 4-methylbenzoateanion and its interactions in the crystal through hydrogen bonding, providing insights into the molecular arrangement and stability of such compounds (K. Thanigaimani et al., 2012).
Polymer Synthesis
This compound is also significant in polymer synthesis. A study on the preparation of poly(amideimide)s involved new anhydride acidchloride monomers, showing the versatility of this compound derivatives in creating polymers with desirable properties like solubility in polar aprotic solvents and good thermal stability (S. Rajasekar & D. Venkatesan, 2013). Another research focused on the bulk condensation of 4-hydroxybenzoic acid using various carboxylic acid anhydrides, including this compound, highlighting its role in synthesizing high molecular weight poly(4-hydroxybenzoate)s (H. Kricheldorf & G. Schwarz, 1984).
Catalytic and Biochemical Processes
In the domain of catalysis and biochemical processes, this compound is involved in various reactions and studies. For example, the kinetics of 4-acetoxybenzoic acid synthesis, a monomer for high-temperature polymers, involves the reaction between 4-hydroxybenzoic acid and acetic anhydride, illustrating the catalytic role of this compound derivatives (N. Vora et al., 2003). The anaerobic degradation of 4-methylbenzoate in Magnetospirillum sp. strain pMbN1 demonstrates its involvement in environmental microbiology, where it undergoes a specific 4-methylbenzoyl-CoA degradation pathway (S. Lahme et al., 2012).
Environmental and Pharmacological Relevance
This compound and its derivatives have environmental and pharmacological importance. The study of the photocatalytic degradation of o-methylbenzoic acid in TiO2 aqueous suspension highlights the potential environmental applications of 4-methylbenzoic acid derivatives in water treatment and pollution control (K. H. Wang et al., 2000). In pharmacology, the biodegradation of phenolic compounds in contaminated groundwater using microbial fuel cells, involving derivatives of 4-methylbenzoic acid, points to its significance in bioremediation technologies (Petra Hedbávná et al., 2016).
作用機序
Target of Action
4-Methylbenzoic anhydride is a complex organic compound
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways refer to the series of chemical reactions that occur within a cell. When a compound like this compound interacts with its target, it can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can include changes in cell behavior, gene expression, or protein function.
Safety and Hazards
4-Methylbenzoic anhydride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers Relevant papers related to this compound can be found on various scientific databases and journals . These papers provide more detailed information about the compound’s properties, synthesis, and potential applications.
生化学分析
Biochemical Properties
4-Methylbenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to changes in protein structure and function, influencing cellular activities.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving microglial cells, this compound was found to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in inflammatory pathways . This inhibition results in reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. The compound is relatively stable at room temperature but can degrade over time, especially under conditions of high humidity and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as liver damage and oxidative stress . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities. Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in other cellular compartments such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.
特性
IUPAC Name |
(4-methylbenzoyl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLLSSSTGHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157441 | |
| Record name | 4-Methylbenzoic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-85-0 | |
| Record name | 4-Methylbenzoic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzoic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylbenzoyl) 4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-4-methylbenzoic anhydride (HMA) exert its anti-neuroinflammatory effects?
A1: Research suggests that HMA exerts its anti-neuroinflammatory effects by inhibiting the activation of microglia, immune cells in the brain. [] HMA accomplishes this by:
- Suppressing inflammatory mediators: HMA significantly reduces the production of nitric oxide (NO), an important signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). []
- Inhibiting pro-inflammatory cytokine release: HMA effectively lowers the levels of pro-inflammatory cytokines, such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory cascade. []
- Modulating NF-κB signaling: Mechanistically, HMA appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a crucial regulator of inflammation, by promoting the phosphorylation of its inhibitor, IκBα. [] This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Q2: What evidence supports the potential therapeutic benefit of HMA in Parkinson's disease?
A2: Preclinical studies using a mouse model of Parkinson's disease (PD) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) demonstrate promising results:
- Reduced microglial activation: Oral administration of HMA effectively prevented the activation of microglia in the brains of mice treated with MPTP. [] This suggests a potential neuroprotective effect, as microglial activation contributes to neuronal damage in PD.
- Improved behavioral deficits: HMA treatment significantly attenuated the severity of Parkinsonian-like motor impairments in MPTP-treated mice, as assessed by the pole test. [] This finding indicates that HMA might improve motor function in PD.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



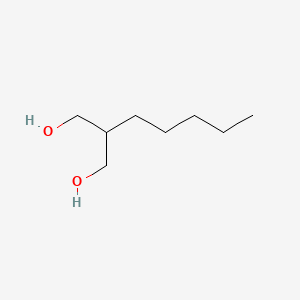

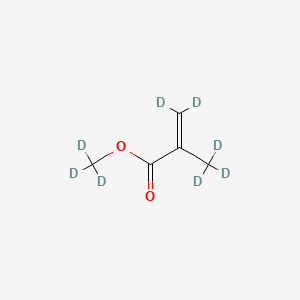
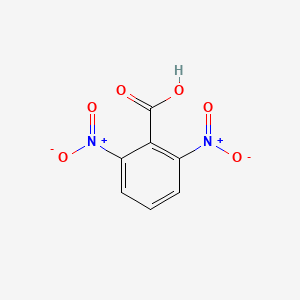

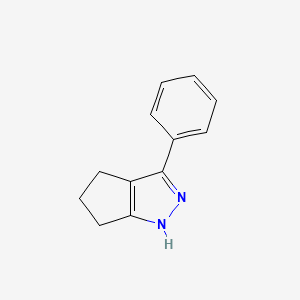
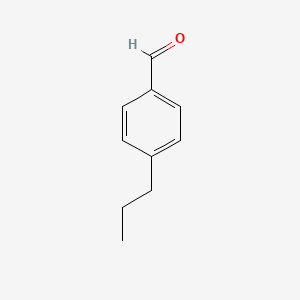
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)
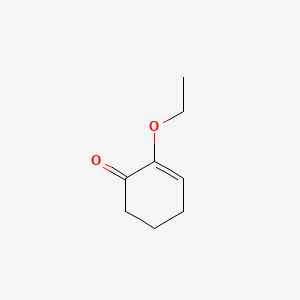

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
